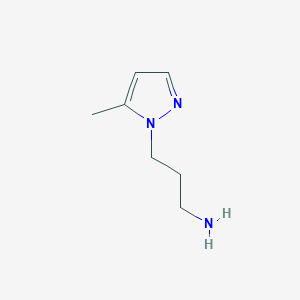

3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine is an organic compound with the chemical formula C7H12N4 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular weight of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is 139.2 . The InChI code is 1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 .Chemical Reactions Analysis

As of now, there is limited information available on the specific chemical reactions involving 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine. It is used as a reagent in organic synthesis .Physical And Chemical Properties Analysis

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine appears as a white crystalline solid or colorless liquid . It has a melting point of approximately 50-52°C and a boiling point of about 244°C .Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Oxidation Reactions

This compound has been studied for its catalytic properties, particularly in the oxidation of catechol to o-quinone . The presence of pyrazole-based ligands, which include the 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine structure, allows for unique coordination with metal ions. This coordination is crucial for catalyzing oxidation reactions, which are fundamental in various chemical processes including organic synthesis and environmental chemistry.

Synthesis of Metalloenzyme Models

Pyrazole derivatives are known to mimic the active sites of metalloenzymes . The specific structure of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine can bind metal ions, creating complexes that serve as models for studying enzyme functions. This application is significant in biochemistry and pharmacology for understanding enzyme mechanisms and designing enzyme inhibitors.

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis . Its ability to undergo various chemical reactions makes it a versatile building block for creating a wide range of pharmaceutical products, including those with potential anticancer properties .

Agrochemical Research

In agrochemical research, this compound is used to develop new pesticides and herbicides . Its structural flexibility allows for the creation of various derivatives with potential bioactivity against pests and weeds, contributing to the advancement of sustainable agriculture.

Material Science Applications

The compound’s molecular structure is beneficial in material science for the development of novel materials with specific properties . It can be used to synthesize polymers or coatings with desired thermal or electrical characteristics.

Development of Dyes and Pigments

In the field of dyestuff, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is utilized as a precursor for the synthesis of complex dyes . These dyes have applications in textiles, inks, and coloring agents, where stability and vibrancy are essential.

Biological Sensor Development

Research has explored the use of pyrazole derivatives in the creation of biological sensors . These sensors can detect various biological markers, which is crucial in medical diagnostics and environmental monitoring.

Anticancer Agent Research

The compound has shown promise in the development of anticancer agents . Its ability to inhibit the growth of certain cancer cell lines opens up new avenues for cancer treatment research.

Safety and Hazards

Safety assessments and risk evaluations should be conducted before using 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine as it has not been widely studied and evaluated . It should be handled with appropriate personal protective equipment to avoid contact with skin, eyes, and mucous membranes, and to prevent inhalation or ingestion .

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine are currently unknown Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound have not been identified

Result of Action

The molecular and cellular effects of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine’s action are currently unknown

Eigenschaften

IUPAC Name |

3-(5-methylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPHDDUROPJBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2857977.png)

![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)

![3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2857981.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2857990.png)

![2-[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2857994.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2857995.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)